1-METHANESULFONYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H27N3O4S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methanesulfonyl group: This step typically involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions.
Attachment of the oxopyrrolidinylmethylphenyl group: This is done through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-METHANESULFONYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-METHANESULFONYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-METHANESULFONYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
1-METHANESULFONYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-3-CARBOXAMIDE: This compound has a similar structure but differs in the position of the carboxamide group.
1-METHANESULFONYL-N-({2-[(2-OXOPYRROLIDIN-1-YL)METHYL]PHENYL}METHYL)PIPERIDINE-2-CARBOXAMIDE: Another similar compound with a different position of the carboxamide group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-27(25,26)22-11-8-15(9-12-22)19(24)20-13-16-5-2-3-6-17(16)14-21-10-4-7-18(21)23/h2-3,5-6,15H,4,7-14H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZNUDQBRVKWJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2CN3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.